molecular formula C11H11F3O B2698947 1-[4-(Trifluoromethyl)phenyl]butan-2-one CAS No. 1248106-81-1

1-[4-(Trifluoromethyl)phenyl]butan-2-one

Cat. No.: B2698947
CAS No.: 1248106-81-1
M. Wt: 216.203
InChI Key: CIHXVWXJECTSLZ-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)phenyl]butan-2-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butan-2-one moiety. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethyl)phenyl]butan-2-one typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable ketone under acidic or basic conditions. One common method includes the use of a Grignard reagent, where 4-(trifluoromethyl)benzaldehyde reacts with a Grignard reagent derived from butan-2-one .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation and other advanced techniques to ensure high yield and purity. The use of palladium or platinum catalysts is common in these processes .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include trifluoromethyl-substituted alcohols, acids, and other derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

1-[4-(Trifluoromethyl)phenyl]butan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]butan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Uniqueness: 1-[4-(Trifluoromethyl)phenyl]butan-2-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group significantly influences its reactivity and interaction with biological targets, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c1-2-10(15)7-8-3-5-9(6-4-8)11(12,13)14/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHXVWXJECTSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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